辛醛-d16

概述

描述

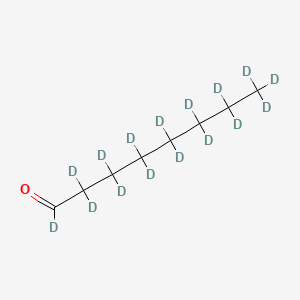

Octanal-d16, also known as octanal-d16-d3, is a synthetic compound that has been used in laboratory experiments for a variety of purposes. This compound is an alkyl aldehyde, composed of eight carbon atoms and a single oxygen atom. It is a colorless liquid with a mild, sweet odor. Octanal-d16 is the deuterium labeled Octanal . Octanal is an aromatic aldehyde, with antioxidant and antimicrobial activities . Octanal shows cytotoxicity against Hela cells .

Synthesis Analysis

Octanal-d16 is often used as a starting material and reaction intermediate in organic synthesis . The production method of Octanal-d16 is usually prepared by oxidizing octanal with D2O (heavy water) in the presence of a specific catalyst .Molecular Structure Analysis

Octanal-d16 has the molecular formula C8D16O and a molar mass of 144.31 . As an aldehyde, Octanal-d16 is a polar molecule with a carbonyl group (C=O) at one end .Chemical Reactions Analysis

Octanal-d16 can undergo reactions with other compounds, resulting in the formation of new compounds . This chemical transformation is known as a condensation reaction, likely catalyzed by the presence of a strong base like potassium hydroxide .Physical And Chemical Properties Analysis

Octanal-d16 is a clear, colorless to pale yellow liquid at room temperature . It is slightly less dense than water and has a relatively low boiling point . In terms of solubility, Octanal-d16 mixes well with alcohol, ether, and most organic solvents, but it is relatively insoluble in water .科学研究应用

Food Science: Analysis of Oxidative Changes in Roasted Almonds

In the field of food science, Octanal-d16 is used as a stable isotope standard in the chemical and sensory characterization of oxidative changes in roasted almonds . The study aimed to correlate consumer perception with chemical markers of rancidity. The results revealed that selected headspace volatiles, including octanal, had a better correlation with liking than did nonvolatile indicators .

Horticulture: Analysis of Volatile Compounds in Strawberries

Octanal-d16 is used as an authentic standard in the analysis of volatile compounds in strawberries . The study investigated the effect of short-term high CO2 treatment on the changes in the composition of volatile compounds in strawberries during cold storage . The results showed that CO2 treatment helped maintain the concentrations of certain volatiles responsible for the fresh odor in strawberries .

Biofumigation: Disease Control in Tomato Plants

Octanal is used in biofumigation assays to evaluate the disease incidence of two races of Fusarium oxysporum f. sp. lycopersici (FOL) on tomato plants . The study aimed to investigate the potential of octanal as a soil fumigant for controlling FOL, a soil-borne pathogen that causes wilt disease in tomato plants .

作用机制

Target of Action

Octanal-d16, a deuterium-labeled form of Octanal , primarily targets olfactory receptor 2 (OLFR2) and its human ortholog olfactory receptor 6A2 (OR6A2) in vascular macrophages . These receptors are part of a large family of G protein-coupled receptors that detect a wide spectrum of odorants in the environment .

Mode of Action

Octanal-d16 interacts with its targets, OLFR2 and OR6A2, by serving as an endogenous ligand . Upon binding, it induces cAMP, Ca2+ flux, and production of mitochondrial and cytosolic reactive oxygen species . This interaction activates the NLRP3 inflammasome, driving vascular inflammation and atherosclerosis progression .

Biochemical Pathways

The activation of the NLRP3 inflammasome by Octanal-d16 leads to a cascade of biochemical reactions. The most pronounced pathway altered in response to Octanal-d16 stimulation is the oxidative stress pathway . This pathway plays a crucial role in the development of atherosclerosis, a chronic inflammatory disease characterized by the deposition of modified lipids and the infiltration of macrophages in the arterial vasculature .

Pharmacokinetics

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The molecular and cellular effects of Octanal-d16’s action are primarily observed in the immune-inflammatory responses in atherosclerotic plaques. It increases the expression and release of cytokines and chemokines, important in the development of lung injury and disease . It also affects the expression of several chemokines and inflammatory cytokines and increases the levels of interleukin 6 (IL-6) and IL-8 .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Octanal-d16. For instance, Octanal-d16 exhibits strong antifungal activity against certain pathogens in a dose-dependent manner . Moreover, it has been found that Octanal-d16 can control the mycelial growth of two races of Fusarium oxysporum f. sp. lycopersici, suggesting its potential for future development of novel biofumigants .

安全和危害

未来方向

Octanal-d16 is used for deuterium exchange in the column of a gas chromatograph-mass spectrometer . It is often used as a starting material and reaction intermediate in organic synthesis . In addition, it is also commonly used in the fragrance and cosmetics industries to increase the fragrance of products .

属性

IUPAC Name |

1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-hexadecadeuteriooctan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h8H,2-7H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUJGJRNETVAIRJ-ZEFOBESCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858239 | |

| Record name | (~2~H_16_)Octanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Octanal-d16 | |

CAS RN |

1219794-66-7 | |

| Record name | (~2~H_16_)Octanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2,3-Trichloro-4-[5-nitro-2-[4-nitro-2-(2,3,4-trichlorophenyl)phenoxy]phenyl]benzene](/img/structure/B588346.png)

![2-Chloro-4,5-dihydrobenzo[D]thiazol-6(7H)-one](/img/structure/B588351.png)